(S)-3,7-Diaminoheptanoic acid dihydrochloride
Overview
Description
(S)-3,7-Diaminoheptanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of heptanoic acid, characterized by the presence of two amino groups at the 3rd and 7th positions of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as heptanoic acid.
Amination: The introduction of amino groups at the 3rd and 7th positions can be achieved through various amination reactions. This process often involves the use of reagents like ammonia or amines under specific conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(S)-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with amino groups and a pyridine ring.
Dimethyl suberimidate dihydrochloride: Another compound with dihydrochloride groups used in cross-linking reactions.
Uniqueness
(S)-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific structure, which allows for distinct interactions with biomolecules. Its dual amino groups at specific positions on the heptanoic acid chain provide unique chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
(3S)-3,7-diaminoheptanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJAFTBCSGCCAH-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940844 | |
Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192003-02-4, 290835-83-5 | |
Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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